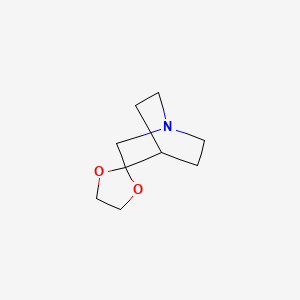
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a piperidyl group, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The formation of the amide bond, which can be achieved by reacting the fluorinated nitrobenzene with 1-methyl-4-piperidylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The piperidyl group can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Oxidation: m-chloroperbenzoic acid (mCPBA), dichloromethane.
Major Products Formed
Reduction: 2-fluoro-N-(1-methyl-4-piperidyl)-4-aminobenzamide.
Substitution: 2-methoxy-N-(1-methyl-4-piperidyl)-4-nitro-benzamide.
Oxidation: this compound N-oxide.
Applications De Recherche Scientifique
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group play crucial roles in modulating the compound’s binding affinity and specificity. The piperidyl group may enhance the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
2-fluoro-N-(1-methyl-4-piperidyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
2-fluoro-N-(4-piperidyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(1-methyl-4-piperidyl)-4-nitrobenzamide: Lacks the fluorine atom, which may affect its binding affinity and specificity.
2-fluoro-N-(1-methyl-4-piperidyl)-benzamide: Lacks the nitro group, which may influence its chemical stability and reactivity.
The presence of both the fluorine atom and the nitro group in this compound makes it unique and potentially more versatile in various applications.
Propriétés
Numéro CAS |
957855-56-0 |
|---|---|
Formule moléculaire |
C13H16FN3O3 |
Poids moléculaire |
281.28 g/mol |
Nom IUPAC |
2-fluoro-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H16FN3O3/c1-16-6-4-9(5-7-16)15-13(18)11-3-2-10(17(19)20)8-12(11)14/h2-3,8-9H,4-7H2,1H3,(H,15,18) |
Clé InChI |
UKUMSJRCAHIOKR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methyl-3H-imidazo[4,5-B]pyridin-2-YL)piperazine](/img/structure/B8500600.png)

![4-[2-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B8500610.png)
![2-[2-methyl-4-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B8500612.png)








![6-Hydroxy-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B8500693.png)
